2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide
Description
2-(1'-Acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide (CAS: 1014104-44-9) is a synthetic compound with the molecular formula C20H26N2O6 and a molecular weight of 390.4 g/mol . Its structure features a spiro[3H-chromene-2,4'-piperidine] core, an acetyl group at the 1'-position, and a bis(2-methoxyethyl)acetamide moiety at the 7-position. This compound is identified by synonyms such as DTXSID001114123 and STK624266, and it is utilized in pharmaceutical research, particularly in studies involving enzyme inhibition and metabolic pathways .
Properties
Molecular Formula |
C23H32N2O7 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C23H32N2O7/c1-17(26)24-8-6-23(7-9-24)15-20(27)19-5-4-18(14-21(19)32-23)31-16-22(28)25(10-12-29-2)11-13-30-3/h4-5,14H,6-13,15-16H2,1-3H3 |
InChI Key |
DMGJAVKDHQHAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N(CCOC)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide typically involves multiple steps. One common approach is the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method allows for the construction of the spirooxindole skeleton with moderate enantioselectivity (30%-58% ee).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent due to its unique structure and biological activities.
Industry: Could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that similar compounds can inhibit enzymes like DNA gyrase and CDK 6, which are involved in bacterial replication and cell cycle regulation, respectively . This inhibition can lead to antibacterial and anticancer effects.
Comparison with Similar Compounds
Key Observations:
Key Observations:
- The target compound’s spiro-piperidine and bis(2-methoxyethyl) motifs align with ACC2 inhibitors () and atherosclerosis therapeutics (), suggesting roles in lipid metabolism and chronic diseases.
- The quinoline-containing acetamide in exhibits high potency (log1/IC50 = 6.992), highlighting the importance of aromatic substituents in activity .
Physicochemical Properties and Solubility
Table 3: Physicochemical Comparison
Biological Activity
The compound 2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide (CAS Number: 1014410-67-3) is a complex organic molecule with significant pharmaceutical potential. Its unique structure, characterized by a spirocyclic arrangement and multiple functional groups, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.5 g/mol. The structure includes an acetyl group, a methoxyethyl moiety, and a spirocyclic piperidine derivative, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N2O7 |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 1014410-67-3 |
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Research suggests potential applications in cancer therapy, particularly through mechanisms that induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in chronic inflammatory conditions.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against breast and colon cancer cells.
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.
- Anti-inflammatory Mechanisms : Experimental models showed that treatment with the compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating immune responses.
The biological activity of 2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis or inhibit cell proliferation.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other structurally related molecules:
| Compound Name | Biological Activity |
|---|---|
| 2-(1'-acetyl-4-oxospiro[chromene]-7-yloxy)-N-(3-acetylphenyl)acetamide | Anticancer |
| 2-{1'-acetyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-7-yloxy}-N-(4-acetamidophenyl)acetamide | Anti-inflammatory |
| 2-(1'-acetyl-4-oxo-spiro[3H-chromene]-7-yloxy)-N-(pyridin-4-yl)acetamide | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
